REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl:5][C:6]1[CH:15]=[CH:14][C:9]([O:10][CH:11]2[CH2:13]O2)=[CH:8][CH:7]=1.[Cl-].[NH4+].[C:18](#N)C>O>[N:1]([CH2:18][CH2:13][CH2:11][O:10][C:9]1[CH:14]=[CH:15][C:6]([Cl:5])=[CH:7][CH:8]=1)=[N+:2]=[N-:3] |f:0.1,3.4|
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Name
|
|
Quantity
|
0.977 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
rac-(4-chlorophenoxy)oxirane
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2OC2)C=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3 times 25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (SiO2, ethyl acetate/heptane=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCCOC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |